![molecular formula C8H3Br2N3 B2370175 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 2068065-63-2](/img/structure/B2370175.png)
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 2068065-63-2 . It has a molecular weight of 300.94 and its linear formula is C8H3Br2N3 .
Molecular Structure Analysis
The molecular structure of “4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile” is represented by the linear formula C8H3Br2N3 . The InChI key for this compound is FBKJJSFJKWOLQA-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile” are not available, it’s known that pyrazolo[3,4-b]pyridine derivatives can be used in the synthesis of TRK inhibitors .
Physical And Chemical Properties Analysis
“4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile” is a solid compound . It should be stored in a sealed container at room temperature .
Wissenschaftliche Forschungsanwendungen
RORγt Inverse Agonists
This compound has been found to act as an inverse agonist for RORγt . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in several autoimmune diseases. Therefore, RORγt inverse agonists could potentially be used in the treatment of autoimmune diseases .
PHD-1 Inhibitors
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile has also been identified as an inhibitor of PHD-1 . PHD-1 is an enzyme involved in the regulation of hypoxia-inducible factors (HIFs), which play a key role in cellular responses to low oxygen conditions. Inhibitors of PHD-1 could potentially be used in the treatment of conditions related to hypoxia .
JAK1 and JAK2 Inhibitors
This compound has been found to inhibit JAK1 and JAK2 . These are enzymes involved in the JAK-STAT signaling pathway, which plays a key role in immune system function and cell growth. Inhibitors of JAK1 and JAK2 could potentially be used in the treatment of immune-related diseases and certain types of cancer .
Treatment of Cardiovascular Disorders
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile has been used in the treatment of cardiovascular disorders . While the exact mechanisms are not clear, it is likely related to its inhibitory effects on various enzymes and signaling pathways .
Treatment of Type 2 Diabetes
This compound has been used in the treatment of type 2 diabetes . Again, the exact mechanisms are not clear, but it is likely related to its effects on various enzymes and signaling pathways .
Treatment of Hyperproliferative Disorders
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile has been used in the treatment of hyperproliferative disorders . These are conditions characterized by excessive cell growth, and can include certain types of cancer .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile” are not available, research into pyrazolo[3,4-b]pyridine derivatives and their potential as TRK inhibitors is ongoing . This suggests that “4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile” and similar compounds may have potential applications in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
4,6-dibromopyrazolo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2N3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKJJSFJKWOLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.